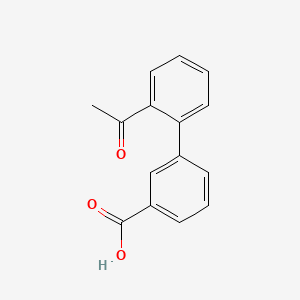
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Advanced Oxidation Processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, including aromatic and aliphatic amines, which are prevalent in industrial effluents. AOPs, particularly ozone and Fenton processes, are effective due to their ability to target nitrogen atoms in these compounds, leading to mineralization and improved water treatment outcomes. The degradation sensitivity to factors such as pH and the potential cost benefits of cavitation as a pre-treatment method highlight the tailored approach needed for specific effluents (Bhat & Gogate, 2021).
Biogenic Amines Analysis
Biogenic amines, non-volatile compounds formed by decarboxylation of amino acids, are significant in food safety and quality. Understanding their formation, detection, and impact on food spoilage and safety, particularly in fish products, is crucial. The roles of histamine, cadaverine, and putrescine in food toxicity and spoilage underscore the importance of accurate analysis and monitoring to ensure consumer safety. This review emphasizes the need for comprehensive strategies to manage and mitigate biogenic amine presence in food products (Bulushi et al., 2009).
Functional Materials Development
Amine-functionalized Metal-Organic Frameworks (MOFs) represent a significant area of research due to their potential applications in CO2 capture, catalysis, and separation technologies. The basic nature of amino functionalities enhances CO2 interaction, making these MOFs attractive for environmental and energy-related applications. The development of amine-functionalized MOFs through in situ synthesis, post-modification, and impregnation methods, alongside their application in creating efficient separation membranes, illustrates their versatility and potential in addressing critical challenges in material science and engineering (Lin, Kong, & Chen, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-7-14(2)11-6-5-10(8-12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOPHDJPSRHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
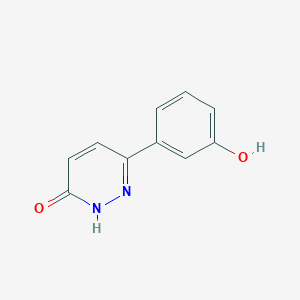


![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)
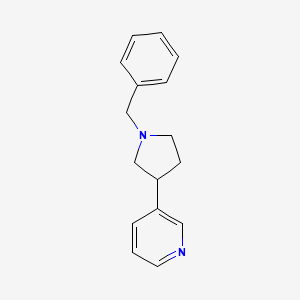
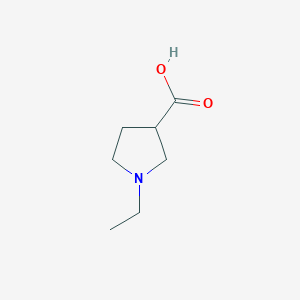

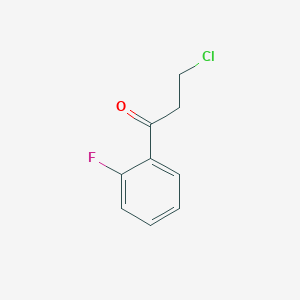
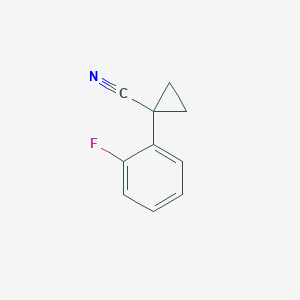
![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)


![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)
